

IUPAC name for CC(C)(C)CCI

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Iodo-3,3-dimethylbutane**

Cat. No.: **B091023**

[Get Quote](#)

An in-depth analysis of the chemical compound with the structure CC(C)(C)CCI reveals its formal IUPAC nomenclature and its role as a synthetic building block in chemical research. This technical guide serves as a resource for researchers, scientists, and professionals in chemical and materials development, providing essential data, experimental protocols, and logical workflows associated with this compound.

IUPAC Nomenclature

The chemical structure CC(C)(C)CCI is identified under the International Union of Pure and Applied Chemistry (IUPAC) naming conventions as **1-iodo-3,3-dimethylbutane**. This name is derived by identifying the longest carbon chain, which is a four-carbon chain (butane), and numbering it to assign the lowest possible locant to the principal functional group, the iodine atom. Consequently, the iodine is at position 1, and two methyl groups are located at position 3. The compound is also commonly known as neopentyl iodide.

Physicochemical Properties

1-iodo-3,3-dimethylbutane is a colorless to light yellow liquid. Its steric hindrance, due to the bulky tert-butyl group adjacent to the iodinated carbon, significantly influences its chemical reactivity, particularly in nucleophilic substitution reactions. A summary of its key quantitative properties is presented below.

Table 1: Physicochemical Data for **1-iodo-3,3-dimethylbutane**

Property	Value	Reference
Molecular Formula	C6H13I	
Molecular Weight	212.07 g/mol	
Boiling Point	148 °C (at 760 mmHg)	
Density	1.45 g/cm ³	
Refractive Index (n ²⁰ /D)	1.506	
CAS Number	15501-33-4	

Synthesis and Experimental Protocols

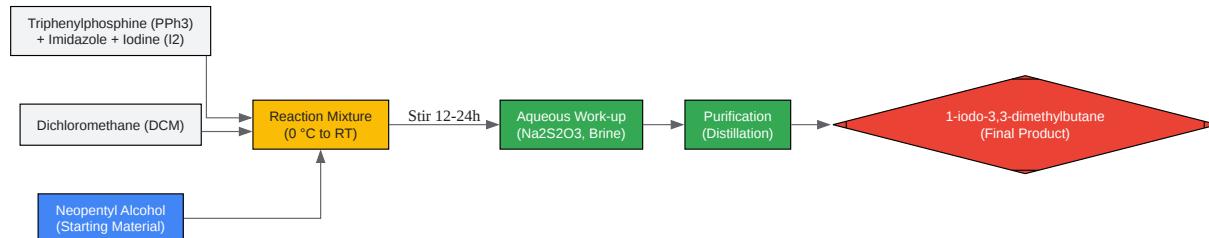
1-iodo-3,3-dimethylbutane is typically synthesized from neopentyl alcohol (2,2-dimethyl-1-propanol). The conversion involves the substitution of the hydroxyl group with an iodine atom. A common and effective method utilizes triphenylphosphine, iodine, and imidazole.

Synthesis from Neopentyl Alcohol

This protocol describes the conversion of neopentyl alcohol to **1-iodo-3,3-dimethylbutane** using a triphenylphosphine-iodine system. This method is favored for its mild conditions and high yields.

Experimental Protocol:

- Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine triphenylphosphine (1.2 equivalents), imidazole (1.2 equivalents), and a suitable solvent such as dichloromethane or acetonitrile.
- Reaction Initiation: Cool the flask in an ice bath to 0 °C. Add iodine (I₂) (1.1 equivalents) to the stirred solution in small portions. The reaction is exothermic and results in the formation of the phosphonium iodide complex.
- Substrate Addition: Once the iodine has been added and the mixture is homogeneous, add neopentyl alcohol (1.0 equivalent) dropwise to the reaction mixture while maintaining the temperature at 0 °C.


- Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to neutralize any remaining iodine. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO_4).
- Isolation: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation or column chromatography on silica gel to yield pure **1-iodo-3,3-dimethylbutane**.

Chemical Reactivity and Applications

The primary utility of **1-iodo-3,3-dimethylbutane** in research is as a sterically hindered alkyl halide.

- Nucleophilic Substitution Studies: Due to the bulky neopentyl group, **1-iodo-3,3-dimethylbutane** is highly resistant to $\text{S}\text{N}2$ reactions. It serves as a classic substrate for studying $\text{S}\text{N}2$ reaction mechanisms and the influence of steric hindrance on reaction rates. It will, however, undergo $\text{S}\text{N}1$ reactions if a stable carbocation can be formed, often involving a rearrangement.
- Organometallic Chemistry: It can be used to form the corresponding Grignard reagent, neopentylmagnesium iodide, by reacting with magnesium metal. This reagent is a source of a sterically demanding neopentyl nucleophile used in organic synthesis.

The logical workflow for the synthesis of **1-iodo-3,3-dimethylbutane** is visualized below.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1-iodo-3,3-dimethylbutane**.

Conclusion

1-iodo-3,3-dimethylbutane, or neopentyl iodide, is a valuable compound for academic and industrial research, primarily as a sterically hindered substrate for studying reaction mechanisms and as a precursor for organometallic reagents. While not directly implicated in drug development as a core scaffold, its unique structural properties make it an important tool for synthetic and physical organic chemists. The protocols and data provided herein offer a foundational guide for its synthesis and application.

- To cite this document: BenchChem. [IUPAC name for CC(C)(C)CCI]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b091023#iupac-name-for-cc-c-c-cci>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com